molecular formula C13H22O2 B14386388 6-(5-Hydroxy-4,4-dimethylpentyl)cyclohex-2-en-1-one CAS No. 90122-48-8

6-(5-Hydroxy-4,4-dimethylpentyl)cyclohex-2-en-1-one

Cat. No.: B14386388
CAS No.: 90122-48-8
M. Wt: 210.31 g/mol
InChI Key: NKCWBTLTEOGRPA-UHFFFAOYSA-N
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Description

6-(5-Hydroxy-4,4-dimethylpentyl)cyclohex-2-en-1-one is an organic compound that belongs to the class of cyclohexenones. This compound is characterized by a cyclohexene ring with a ketone group at the second position and a hydroxy-substituted dimethylpentyl side chain at the sixth position. It is a versatile intermediate used in various chemical syntheses and has applications in multiple scientific fields.

Chemical Reactions Analysis

Types of Reactions: 6-(5-Hydroxy-4,4-dimethylpentyl)cyclohex-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as thionyl chloride and phosphorus tribromide are used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids and ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

6-(5-Hydroxy-4,4-dimethylpentyl)cyclohex-2-en-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(5-Hydroxy-4,4-dimethylpentyl)cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s ketone group can participate in nucleophilic addition reactions, while the hydroxy group can form hydrogen bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Uniqueness: 6-(5-Hydroxy-4,4-dimethylpentyl)cyclohex-2-en-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

90122-48-8

Molecular Formula

C13H22O2

Molecular Weight

210.31 g/mol

IUPAC Name

6-(5-hydroxy-4,4-dimethylpentyl)cyclohex-2-en-1-one

InChI

InChI=1S/C13H22O2/c1-13(2,10-14)9-5-7-11-6-3-4-8-12(11)15/h4,8,11,14H,3,5-7,9-10H2,1-2H3

InChI Key

NKCWBTLTEOGRPA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCCC1CCC=CC1=O)CO

Origin of Product

United States

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